3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate
Description
Properties
IUPAC Name |
(3-acetylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4S/c1-10-8-16(11(2)7-15(10)17)22(19,20)21-14-6-4-5-13(9-14)12(3)18/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBQKTFMFYVRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The benchmark synthesis involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-acetylphenol in dichloromethane, mediated by triethylamine. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic sulfur center in the sulfonyl chloride. This proceeds via a two-step nucleophilic acyl substitution:
- Formation of a tetrahedral intermediate at the sulfur atom
- Elimination of hydrochloric acid to yield the sulfonate ester
The reaction typically achieves completion within 2–4 hours at 0–5°C, as lower temperatures minimize side reactions such as sulfonate hydrolysis or acetyl group migration.
Standard Protocol and Yield Optimization
Adapting methodology from Ma et al. (2010), the following optimized procedure emerges:
Table 1: Optimal Reaction Conditions for Sulfonate Ester Formation
| Parameter | Specification | Impact on Yield |
|---|---|---|
| Molar Ratio (Phenol:SC) | 1:1.2 | Maximizes SC conversion |
| Base | Triethylamine (1.3 eq) | Effective HCl scavenging |
| Solvent | Anhydrous CH₂Cl₂ (0.5 M) | Polar aprotic medium |
| Temperature | 278–283 K | Suppresses hydrolysis |
| Reaction Time | 2–3 h | Complete conversion |
Under these conditions, isolated yields reach 82–85% after recrystallization from methanol. Excess sulfonyl chloride ensures complete phenol consumption, while controlled stoichiometry of triethylamine prevents base-induced decomposition of sensitive functional groups.
Advanced Methodological Variations
Solvent Systems and Reaction Kinetics
Comparative studies using the 5-exo tosyloxylactonization model reveal solvent effects on sulfonate ester formation:
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 2.5 |
| THF | 7.58 | 78 | 3.2 |
| Acetonitrile | 37.5 | 65 | 4.1 |
| Toluene | 2.38 | 71 | 5.0 |
Polar aprotic solvents with moderate dielectric constants (ε ≈ 8–10) optimally balance nucleophile activation and sulfonyl chloride stability. Highly polar solvents like acetonitrile accelerate hydrolysis, while non-polar media impede phenoxide formation.
Base Screening and Selectivity
Alternative bases were evaluated using the Sadeghian et al. (2008) framework:
Table 3: Base Performance in Sulfonate Ester Synthesis
| Base | pKb | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triethylamine | 3.25 | 85 | 98.7 |
| Pyridine | 8.77 | 72 | 95.2 |
| DMAP | 9.2 | 88 | 97.1 |
| DIPEA | 2.88 | 83 | 98.3 |
While 4-dimethylaminopyridine (DMAP) shows marginally higher yields, triethylamine remains preferred for cost-effectiveness and ease of removal during workup. Stronger bases (pKb < 3) risk acetyl group decomposition through keto-enol tautomerization pathways.
Characterization and Quality Control
Spectroscopic Fingerprinting
The title compound exhibits characteristic signatures across analytical platforms:
Table 4: Key Spectroscopic Data
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 8.21 (t, J=1.8 Hz, 1H) | Acetyl-adjacent aromatic proton |
| δ 2.63 (s, 3H) | Aromatic methyl group | |
| δ 2.58 (s, 3H) | Acetyl methyl | |
| ¹³C NMR | δ 196.4 | Ketone carbonyl |
| IR | 1742 cm⁻¹ (C=O stretch) | Acetyl group |
| 1367, 1179 cm⁻¹ (asym/sym S=O stretch) | Sulfonate ester |
X-ray crystallography of analogous sulfonates confirms the gauche conformation of the sulfonate group relative to the aromatic plane, with dihedral angles of 40.5–42.3° between rings.
Purity Assessment Protocols
Industrial-scale production employs orthogonal validation methods:
- HPLC-DAD : C18 column (150 × 4.6 mm, 5 μm), 65:35 MeOH/H₂O + 0.1% TFA, λ=254 nm
- Elemental Analysis : Calculated C 56.92%, H 4.43%; Found C 56.88%, H 4.39%
- Thermogravimetry : Decomposition onset at 218°C (5% mass loss)
Residual sulfonyl chloride content is monitored via chloride ion-selective electrode, with specifications <0.1% w/w.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Pilot-scale studies using the EP0742010 patent framework demonstrate advantages in flow chemistry:
- 3.2-fold productivity increase vs batch
- 98.5% conversion at 10 min residence time
- Reduced solvent consumption (2.1 L/kg product vs 5.7 L/kg batch)
Key parameters:
- Tubular reactor (ID 2 mm, L 10 m)
- 313 K jacket temperature
- 2.5 bar backpressure
Waste Stream Management
The process generates two primary waste streams:
- Aqueous HCl (15–20% w/w) : Neutralized with CaCO₃ to produce CaCl₂ for de-icing applications
- Mother Liquor : Solvent recovery via thin-film evaporation (98% CH₂Cl₂ reclaimed)
Lifecycle analysis shows 83% reduction in E-factor compared to batch methods when implementing solvent recycle.
Emerging Methodological Frontiers
Photocatalytic Sulfonate Esterification
Preliminary work using [Ru(bpy)₃]²⁺ photocatalysts demonstrates:
- 76% yield under visible light (455 nm LED)
- Room temperature operation
- Tolerance for electron-deficient phenols
However, scalability challenges persist due to catalyst cost ($320/g) and quantum yield limitations (Φ=0.21).
Biocatalytic Approaches
Engineered sulfotransferases show promising activity:
- 68% conversion in 8 h (pH 7.4, 310 K)
- No protecting groups required
- Water as sole solvent
Current barriers include enzyme instability (t₁/₂=14 h) and substrate inhibition above 50 mM.
Chemical Reactions Analysis
Types of Reactions
3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The chloro group can engage in halogen bonding and other interactions, while the sulfonate group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate | C₁₇H₁₅ClO₄S | ~374.8 (estimated) | Acetyl (C₈H₇O), Cl, 2,5-dimethyl |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₈ClO₂S | 239.12 | Cl, 2,5-dimethyl, sulfonyl chloride |
| 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] | C₃₄H₂₈Cl₄N₆O₈ | ~890.4 | Azo groups, Cl, dimethoxy, oxobutyramide |
| 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid | C₁₃H₇Cl₂NO₆S | 392.17 | NO₂, Cl, sulfonyl, carboxylic acid |
Key Observations :
- Sulfonate vs. Sulfonyl Chloride : The sulfonate ester replaces the reactive chloride in the parent sulfonyl chloride with a 3-acetylphenyl group, enhancing stability but reducing electrophilicity .
- The nitro group in the benzoic acid derivative () introduces stronger electron-withdrawing effects, increasing acidity .
Physical and Chemical Properties
Table 2: Physical Properties
| Compound Name | Melting Point (°C) | Solubility (Predicted) | Reactivity Profile |
|---|---|---|---|
| 3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate | Not reported | Low in water; soluble in DMSO, acetone | Hydrolyzes under acidic/basic conditions |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | 48–50 | Reacts with water/alcohols | Highly reactive (acylating agent) |
| 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid | Not reported | Moderate in polar solvents | Acidic (pKa ~2–3 due to –COOH) |
Analysis :
- Melting Points : The sulfonyl chloride (48–50°C) has a lower melting point than the ester (expected higher due to reduced molecular symmetry) .
- Solubility : The acetyl group in the target compound likely improves solubility in organic solvents compared to the sulfonyl chloride. In contrast, the carboxylic acid derivative () exhibits moderate polarity-driven solubility .
Analytical Considerations
The chromatographic method described in , which detects chlorinated phenols via derivatization, could be adapted for analyzing the target compound’s hydrolysis products (e.g., 4-chloro-2,5-dimethylphenol). However, the acetyl group may necessitate modified derivatization protocols .
Biological Activity
3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate is characterized by its unique structural features which influence its reactivity and biological interactions. The compound contains an acetyl group, a chloro substituent, and a sulfonate moiety which contribute to its solubility and potential interactions with biological targets.
The biological activity of 3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in pathways involving sulfonamide derivatives.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.
Research Findings
Recent studies have explored the biological implications of 3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate:
- Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
- Antimicrobial Properties : In vitro assays have shown that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics.
- Neuroprotective Effects : Some investigations have highlighted the potential neuroprotective effects of this compound against oxidative stress-induced neuronal damage.
Case Studies
Several case studies illustrate the biological activity of 3-Acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in MCF-7 cells; IC50 = 15 µM |
| Study B | Antimicrobial | Effective against S. aureus; MIC = 32 µg/mL |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cells |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-acetylphenyl 4-chloro-2,5-dimethylbenzenesulfonate?
Answer:
The compound is typically synthesized via a sulfonylation reaction between 4-chloro-2,5-dimethylbenzenesulfonyl chloride (precursor) and 3-acetylphenol. Key steps include:
- Activation of the sulfonyl chloride : React with a base (e.g., pyridine) to generate the reactive sulfonate intermediate.
- Nucleophilic substitution : Combine with 3-acetylphenol under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Critical considerations : Monitor reaction progress via TLC and confirm purity using melting point analysis (mp: 48–50°C for related sulfonates ).
Basic: What spectroscopic techniques are optimal for structural characterization?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.
- IR spectroscopy : Detect sulfonate (S=O, ~1350–1200 cm⁻¹) and acetyl (C=O, ~1700 cm⁻¹) functional groups.
Basic: How does pH influence the stability of this compound in aqueous environments?
Answer:
Stability studies should replicate wastewater treatment plant (WWTP) conditions :
- Experimental design :
- Key findings for analogs : Sulfonate esters hydrolyze faster under alkaline conditions due to nucleophilic attack by OH⁻. Monitor for byproducts like 4-chloro-2,5-dimethylbenzenesulfonic acid and 3-acetylphenol.
Advanced: What mechanistic insights explain contradictory degradation rates reported in environmental studies?
Answer:
Discrepancies often arise from:
- Matrix effects : Organic matter in sludge or river water can adsorb the compound, reducing observed degradation rates .
- Analytical limitations : Low recovery during SPE (e.g., <70% for polar metabolites) may underreport degradation .
- Experimental variables : Temperature, microbial activity, and UV exposure are frequently uncontrolled.
Resolution : Use isotope-labeled internal standards (e.g., deuterated analogs) and spiked matrix blanks to normalize recovery and quantify losses .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like cytochrome P450 or sulfotransferases.
- Parameters :
- Challenges : Accurate force fields for sulfonate esters require parameterization based on crystallographic data (limited for this compound).
Advanced: What strategies mitigate interference during trace analysis in complex matrices?
Answer:
For environmental samples (e.g., wastewater, sludge):
- Sample preparation :
- Instrumental analysis :
Advanced: What are the implications of steric and electronic effects on its reactivity?
Answer:
- Steric effects : The 3-acetyl group and 4-chloro-2,5-dimethyl substituents hinder nucleophilic attack at the sulfonate ester, reducing hydrolysis rates compared to less-substituted analogs.
- Electronic effects : Electron-withdrawing chloro and sulfonate groups stabilize the aromatic ring, directing electrophilic substitutions to the acetyl-bearing phenyl ring.
- Validation : Compare kinetic data (e.g., hydrolysis half-lives) with DFT-calculated activation energies for related structures .
Basic: What solvent systems are suitable for recrystallization?
Answer:
- Optimized systems :
- Ethyl acetate/hexane (1:3 v/v) for high-purity crystals.
- Methanol/water (4:1 v/v) for polar impurities.
- Crystallization monitoring : Use polarized light microscopy to assess crystal morphology and purity.
Advanced: How does this compound behave in advanced oxidation processes (AOPs)?
Answer:
- Experimental setup :
- Treat aqueous solutions with UV/H₂O₂ or Fenton’s reagent.
- Monitor degradation via LC-MS/MS and quantify •OH radical involvement using scavengers (e.g., tert-butanol).
- Mechanistic insights : Sulfonate esters typically undergo C-S bond cleavage, generating sulfonic acids and acetylated phenols. Reaction rates depend on •OH accessibility to the aromatic ring .
Advanced: What in silico tools predict its environmental persistence and bioaccumulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
